N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine

Description

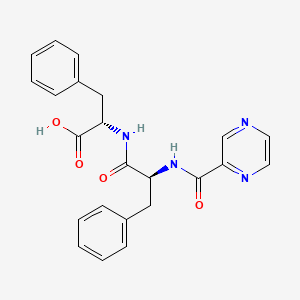

N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is a dipeptide derivative consisting of two L-phenylalanine residues linked by a peptide bond, with an N-terminal 2-pyrazinylcarbonyl capping group.

This compound is of interest in peptide synthesis and medicinal chemistry due to its structural similarity to bioactive dipeptides. For instance, it has been used as an intermediate in the preparation of boron-containing proteasome inhibitors. Its synthesis likely involves enzymatic or chemical coupling methods, analogous to other acylated dipeptides like Z-Phe-Phe-OMe (benzyloxycarbonyl-protected variant).

Properties

Molecular Formula |

C23H22N4O4 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H22N4O4/c28-21(27-19(23(30)31)14-17-9-5-2-6-10-17)18(13-16-7-3-1-4-8-16)26-22(29)20-15-24-11-12-25-20/h1-12,15,18-19H,13-14H2,(H,26,29)(H,27,28)(H,30,31)/t18-,19-/m0/s1 |

InChI Key |

URTCYOVFKVRVPH-OALUTQOASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C3=NC=CN=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C3=NC=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine typically involves:

- Step 1: Preparation of N-(pyrazine-2-ylcarbonyl)-L-phenylalanine (the monoacylated amino acid).

- Step 2: Peptide coupling of N-(pyrazine-2-ylcarbonyl)-L-phenylalanine with L-phenylalanine to form the dipeptide this compound.

This approach leverages classical peptide synthesis techniques with careful control of reaction conditions to maintain stereochemical integrity and purity.

Details of Key Synthetic Steps

Preparation of N-(pyrazine-2-ylcarbonyl)-L-phenylalanine

- Acylation Reaction: Pyrazine-2-carboxylic acid is activated and coupled with L-phenylalanine to form the N-acylated amino acid.

- Coupling Agents: Commonly used coupling reagents include 0-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), dicyclohexylcarbodiimide (DCC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases such as N,N-diisopropylethylamine (DIPEA).

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and reaction efficiency.

- Temperature and Time: Reactions are typically conducted at ambient temperature or slightly below (0–25°C) for several hours to overnight to ensure complete coupling.

Peptide Coupling to Form this compound

- Activation of Carboxyl Group: The carboxyl group of the N-(pyrazine-2-ylcarbonyl)-L-phenylalanine is activated using peptide coupling agents similar to those above.

- Coupling with L-phenylalanine: The free amine of L-phenylalanine attacks the activated carboxyl intermediate to form the dipeptide bond.

- Protecting Groups: If necessary, side-chain protecting groups are used to prevent side reactions, though for L-phenylalanine, side chains are generally unreactive.

- Purification: The crude product is purified by crystallization, extraction, or chromatographic techniques such as preparative HPLC.

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Acylation of L-phenylalanine | Pyrazine-2-carboxylic acid, TBTU/DCC/EDC, DIPEA | DMF or THF | 0–25°C | 4–24 h | Maintain stereochemistry, avoid racemization |

| Peptide coupling | N-(pyrazine-2-ylcarbonyl)-L-phenylalanine (activated), L-phenylalanine | DMF or THF | 0–25°C | 6–24 h | Use excess coupling agent for complete reaction |

| Purification | Crystallization or preparative HPLC | - | Ambient | - | Confirm purity by NMR, MS |

Industrial and Laboratory Scale Considerations

- Scalability: Processes described in patent literature (e.g., WO2011098963A1) emphasize minimizing halogenated solvents and avoiding tedious work-ups to enhance industrial scalability.

- Yield and Purity: Optimized coupling conditions and solvent choice improve yield and reduce impurities, critical for pharmaceutical applications.

- Environmental and Safety Aspects: Use of less toxic solvents and reagents is preferred; reaction temperatures are kept moderate to reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The pyrazine ring can be oxidized to form different derivatives.

Reduction: The compound can be reduced to modify the pyrazine ring or the phenylalanine moiety.

Substitution: Substitution reactions can occur on the pyrazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides, while reduction can yield reduced pyrazine derivatives .

Scientific Research Applications

Chemistry: N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. Its ability to mimic natural amino acids makes it a valuable tool in understanding protein function .

Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its role in modulating enzyme activity and as a potential lead compound for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to modulation of enzyme activity. Additionally, the phenylalanine moiety can interact with hydrophobic pockets in proteins, further influencing their function .

Comparison with Similar Compounds

Structural Comparison

Key structural variations among phenylalanine-based dipeptides include:

- N-terminal capping groups: Pyrazinylcarbonyl vs. benzyloxycarbonyl (Z), furylacryloyl, or methylbutanoyl.

- Backbone modifications : Linear vs. cyclic (e.g., cyclo-FF).

- Side-chain alterations : Presence of branched or aromatic substituents.

Table 1: Structural and Physicochemical Properties

Self-Assembly and Stability

- Cyclo-FF: Forms symmetric dimers with two intermolecular hydrogen bonds, enabling stable nanostructures.

- Linear FF : Adopts less ordered structures but gains stability with additional residues (e.g., FFF).

- Pyrazinylcarbonyl Variant : The pyrazine group may enhance π-π stacking or hydrogen bonding, though experimental data are needed to confirm.

Key Research Findings

Thermolysin-Catalyzed Synthesis : Biphasic systems (e.g., ethyl acetate/water) improve yields (95% for Z-Phe-Phe-OMe) by mitigating substrate/product inhibition.

Self-Assembly Mechanisms : Cyclo-FF dimers exhibit superior stability compared to linear counterparts due to hydrogen-bonding symmetry.

Enzymatic Activity : CPA hydrolyzes FAPP at rates dependent on the capping group’s electronic properties.

Biological Activity

N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure

- Molecular Formula: C15H15N3O3

- Molecular Weight: 285.30 g/mol

- IUPAC Name: this compound

Structural Representation

The compound features a pyrazine ring, which is known for its diverse biological properties, attached to two phenylalanine residues. This structural arrangement is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Properties: Reducing oxidative stress by scavenging free radicals.

- Antimicrobial Activity: Inhibiting the growth of various pathogens.

- Anti-inflammatory Effects: Modulating inflammatory pathways.

Case Studies and Research Findings

- Antioxidant Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antioxidant, antimicrobial, anti-inflammatory |

| Celecoxib | Pyrazole derivative | COX-2 inhibitor, anti-inflammatory |

| Phenylbutazone | Pyrazole derivative | Anti-inflammatory, analgesic |

Q & A

Q. What are the recommended synthetic routes for N-(2-Pyrazinylcarbonyl)-L-phenylalanyl-L-phenylalanine, and how do their yields compare?

Two primary methods are documented:

- Route 1 : Reacting pyrazine-2-carbonyl chloride with L-phenylalanine under anhydrous conditions (e.g., dichloromethane) with a base catalyst (e.g., triethylamine), yielding ~37% .

- Route 2 : Using 4-(8,9-dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid as a precursor, achieving a higher yield of ~67% . Methodological Tip: Optimize reaction stoichiometry and purification (e.g., reverse-phase HPLC) to improve yield. Lower yields in Route 1 may stem from steric hindrance or side reactions; consider using coupling agents like HOBt/DCC for better efficiency.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Spectroscopic Analysis : Use H/C NMR to confirm the pyrazine carbonyl linkage and phenylalanine backbone. Compare chemical shifts with reference data (e.g., PubChem CID 11445794-2) .

- Mass Spectrometry : MALDI-TOF or ESI-MS can verify molecular weight (271.27 g/mol) and detect impurities .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can this compound serve as a substrate for studying carboxypeptidase A (CPA) kinetics?

- Experimental Design : Use spectrophotometric assays (e.g., at 340 nm) to monitor hydrolysis rates of the peptide bond. Compare with analogs like N-(3-(2-furyl)acryloyl)-L-phenylalanyl-L-phenylalanine (FAPP) to assess CPA specificity .

- Kinetic Parameters : Calculate and under buffered conditions (e.g., 50 mM Tris-HCl, pH 7.5). Include competitive inhibitors (e.g., benzylsuccinic acid) to validate active-site binding .

Q. What strategies resolve crystallographic ambiguities in this compound’s 3D structure?

- Electron Density Maps : Employ iterative model building in software like Coot, focusing on the pyrazine ring’s orientation. Validate using maps and omit maps for ambiguous regions .

- Refinement : Apply B-factor sharpening and Ramachandran plot analysis to correct peptide backbone torsions. Cross-validate with cryo-EM data if crystallography resolution is low (<2.5 Å) .

Q. How does the pyrazine moiety influence the compound’s stability in aqueous vs. organic solvents?

- Stability Assay : Incubate the compound in PBS (pH 7.4) and DMSO at 37°C. Monitor degradation via LC-MS over 72 hours.

- Findings : The pyrazine ring’s electron-withdrawing nature increases susceptibility to hydrolysis in aqueous media. Stability improves in aprotic solvents (e.g., DMF), with <5% degradation over 48 hours .

Q. What are the challenges in incorporating this compound into peptide chains via solid-phase synthesis?

- Coupling Efficiency : The pyrazine carbonyl group may sterically hinder resin-bound amino acid activation. Use microwave-assisted synthesis or double coupling with HATU to improve yields .

- Deprotection : Avoid harsh acidic conditions (e.g., TFA >90%) that could cleave the pyrazine ring. Opt for milder deprotection reagents (e.g., 20% TFA in DCM) .

Data Contradictions and Resolution

Q. Why do synthetic yields vary significantly across reported methods?

- Key Factors :

- Reagent Purity : Impurities in pyrazine-2-carbonyl chloride reduce Route 1 efficiency. Distill reagents under vacuum before use .

- Solvent Choice : Route 2’s higher yield may arise from improved solubility of intermediates in polar aprotic solvents (e.g., DMF) .

- Resolution : Conduct a Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.